molecular formula C13H17Cl2N3 B2759311 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride CAS No. 2309707-08-0

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride

Cat. No.: B2759311
CAS No.: 2309707-08-0
M. Wt: 286.2
InChI Key: MQAQQRUUMFZAIO-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is a compound that features a pyrazole ring and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride typically involves the formation of the pyrazole ring followed by the construction of the tetrahydroisoquinoline moiety. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the Tetrahydroisoquinoline Moiety: This involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydroisoquinoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activity.

    Tetrahydroisoquinoline derivatives: Compounds with this moiety are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is unique due to the combination of the pyrazole ring and tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;;/h6-9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAQQRUUMFZAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3CCCCC3=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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